molecular formula C19H16O5 B3019415 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione CAS No. 24760-34-7

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B3019415
CAS No.: 24760-34-7
M. Wt: 324.332
InChI Key: LUMDPXXCOXMGKB-UHFFFAOYSA-N
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Description

2-[(3,4,5-Trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione is a synthetic indene-dione derivative featuring a 3,4,5-trimethoxyphenyl substituent at the methylidene position. The indene-dione core provides a rigid planar structure, while the 3,4,5-trimethoxyphenyl group introduces steric bulk and electronic effects that influence solubility, stability, and intermolecular interactions.

Properties

IUPAC Name

2-[(3,4,5-trimethoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-22-15-9-11(10-16(23-2)19(15)24-3)8-14-17(20)12-6-4-5-7-13(12)18(14)21/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMDPXXCOXMGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with indane-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .

Scientific Research Applications

2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and affects cell division. Additionally, the compound may interact with other proteins and enzymes, leading to a range of biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Activities References
2-[(3,4,5-Trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione (Target) 3,4,5-Trimethoxyphenyl at methylidene position C₁₉H₁₆O₅ Hypothesized anticancer activity via tubulin inhibition (analogy to combretastatin)
2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione 5-Bromo-2-hydroxyphenyl C₁₆H₉BrO₃ Crystal structure with O–H···O hydrogen bonding and π–π interactions; high melting point
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione Thioxo-triazolidine and phenyl groups C₂₃H₁₈N₄O₂S IR: 3437 cm⁻¹ (NH), 1785/1714 cm⁻¹ (C=O); anticancer screening candidate
2-(4-Methoxyphenyl)-1H-indene-1,3(2H)-dione 4-Methoxyphenyl C₁₆H₁₂O₃ Commercial availability; simpler substituent profile
(E)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide Benzohydrazide and indoline-dione C₂₃H₁₇N₃O₃ IR: 3330 cm⁻¹ (NH), 1781/1704 cm⁻¹ (C=O); moderate cytotoxicity

Physicochemical and Spectral Properties

  • Trimethoxyphenyl vs.
  • Crystallinity : The bromo-hydroxy derivative () exhibits a well-defined crystal lattice stabilized by hydrogen bonds (O–H···O) and π–π stacking, whereas the target compound’s trimethoxy groups may hinder close packing due to steric effects.
  • Thermal Stability : Compounds with thioxo-triazolidine substituents () show melting points >300°C, suggesting higher thermal stability compared to the target compound, though direct data are lacking.

Biological Activity

The compound 2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione , often referred to in literature as a derivative of indene dione, has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, particularly focusing on its cytotoxic effects and mechanisms of action.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H18O5C_{19}H_{18}O_5 with a molecular weight of 342.34 g/mol. The synthesis typically involves a Claisen-Schmidt condensation reaction between appropriate precursors to yield the target compound .

Biological Activity Overview

Cytotoxicity : Recent studies have demonstrated that this compound exhibits significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values indicate a potent effect, with some derivatives showing IC50 values as low as 1.38 μM .

Mechanism of Action :

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells. Flow cytometry analyses indicated an increase in Annexin V-positive cells, suggesting that the compound triggers apoptotic pathways .
  • Mitochondrial Membrane Potential (MMP) : Treatment with the compound resulted in a decrease in MMP and an increase in pro-apoptotic markers such as p53 and Bax while decreasing anti-apoptotic markers like Bcl-2 .
  • Cell Cycle Arrest : The compound causes cell cycle disturbances at the G2/M phase, contributing to its cytotoxic effects .

Study 1: Cytotoxic Activity Against HepG2 Cells

In a study evaluating the cytotoxic effects of various synthesized compounds, compound 9 (a close analog) was highlighted for its strong activity against HepG2 cells with an IC50 value of 1.38 μM. Further investigations into its mechanism revealed significant apoptosis induction and disruption of mitochondrial functions .

Study 2: Selectivity and Toxicity

A comparative analysis was conducted to assess the selectivity of compound 9 against normal liver cells (HL-7702). The results indicated that while it exhibited potent cytotoxicity against HepG2 cells, it showed reduced toxicity towards normal cells with an IC50 of 29.07 μM, suggesting a degree of selectivity that is advantageous for therapeutic applications .

Data Summary

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 9HepG21.38Apoptosis induction, MMP decrease
Compound 9HL-770229.07Selective cytotoxicity

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with tubulin, indicating that it may inhibit tubulin polymerization—a crucial process for cancer cell proliferation. The docking score achieved was −14.67 kcal/mol, suggesting strong binding affinity .

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